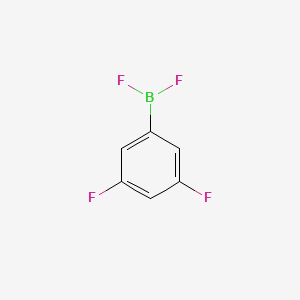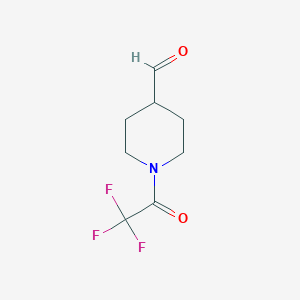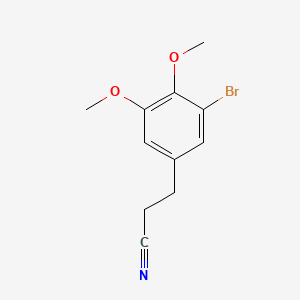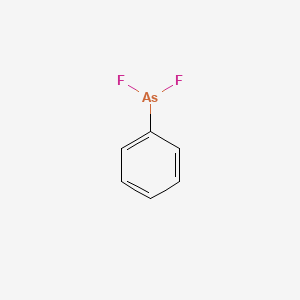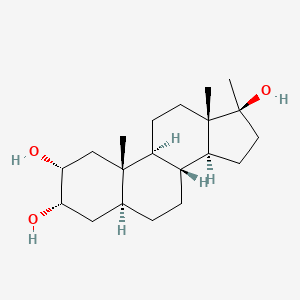![molecular formula C19H19FO4 B13424989 [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate](/img/structure/B13424989.png)
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is an organic compound with a complex structure that includes an acetyloxy group, a fluoro-substituted phenyl ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-(3-fluoro-4-phenylphenyl)propanoic acid with (1R)-1-acetyloxyethanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid and carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: 2-(3-fluoro-4-phenylphenyl)propanoic acid.
Reduction: [(1R)-1-hydroxyethyl] 2-(3-fluoro-4-phenylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active compound, which may interact with enzymes or receptors in biological systems. The fluoro-substituted phenyl ring can enhance the compound’s binding affinity and specificity for its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
[(1R)-1-acetyloxyethyl] 2-phenylpropanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
[(1R)-1-acetyloxyethyl] 2-(4-fluorophenyl)propanoate: Similar structure but with the fluoro group in a different position, affecting its reactivity and interactions.
Uniqueness
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate is unique due to the specific positioning of the fluoro group, which can significantly influence its chemical behavior and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19FO4 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
[(1R)-1-acetyloxyethyl] 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3/t12?,14-/m1/s1 |
InChI Key |
ALIVXCSEERJYHU-TYZXPVIJSA-N |
Isomeric SMILES |
C[C@H](OC(=O)C)OC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)

![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
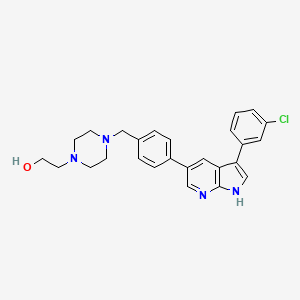
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
